Ethyl 5-{[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and a morpholine ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyloxy and bromophenyl intermediates, followed by their coupling with the morpholine ring under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of the benzyloxy and bromophenyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds such as:
Phenylboronic acids: These compounds share some structural similarities and are used in similar applications, particularly in organic synthesis.
Morpholine derivatives: Compounds containing the morpholine ring are often used in medicinal chemistry due to their biological activity.
The uniqueness of ETHYL 5-({[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C29H33BrN2O5 |
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Molecular Weight |
569.5 g/mol |
IUPAC Name |
ethyl 5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C29H33BrN2O5/c1-3-35-27-17-22(16-25(30)28(27)37-20-21-8-6-5-7-9-21)19-31-23-10-11-26(32-12-14-34-15-13-32)24(18-23)29(33)36-4-2/h5-11,16-18,31H,3-4,12-15,19-20H2,1-2H3 |
InChI Key |
HELDDJIFXJNMCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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